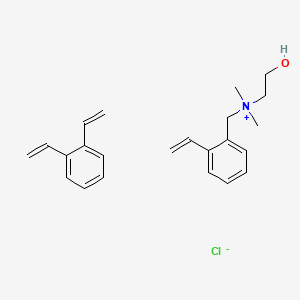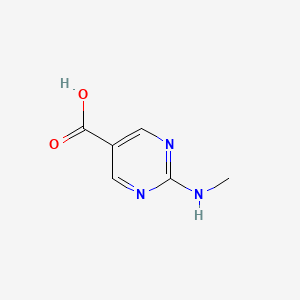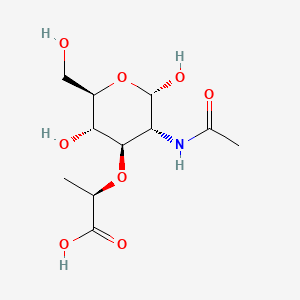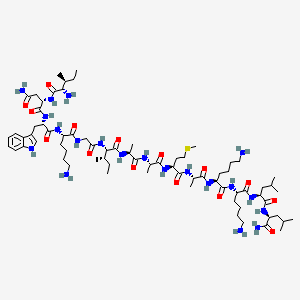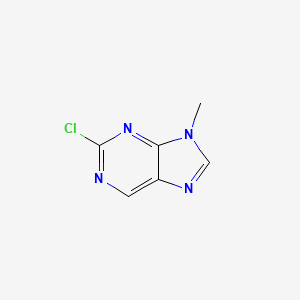
2-chloro-9-methyl-9H-purine
Overview
Description
2-chloro-9-methyl-9H-purine is a heterocyclic aromatic organic compound with the molecular formula C6H5ClN4 It is a derivative of purine, a fundamental structure in biochemistry, particularly in nucleic acids like DNA and RNA
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-9-methyl-9H-purine is the mammalian target of rapamycin (mTOR) kinase . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in various types of cancers . The compound this compound, as an mTOR inhibitor, has the potential to suppress the abnormal cell growth associated with these conditions .
Mode of Action
This compound interacts with its target, mTOR, by inhibiting its kinase activity . This inhibition disrupts the normal functioning of mTOR, leading to a decrease in cell growth and proliferation . The compound’s interaction with mTOR is selective, meaning it primarily affects mTOR activity without significantly impacting other proteins .
Biochemical Pathways
The inhibition of mTOR by this compound affects several biochemical pathways. mTOR is a central component of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . By inhibiting mTOR, this compound disrupts this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound is known to have high gi absorption and is bbb permeant . These properties suggest that this compound could have good bioavailability, allowing it to reach its target sites in the body effectively .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of cell growth and proliferation . By inhibiting mTOR, the compound disrupts the PI3K/AKT/mTOR pathway, leading to reduced cell survival and growth . This can potentially lead to the shrinkage of tumors in cancerous conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also impact the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-9-methyl-9H-purine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-9H-purine with iodomethane in the presence of potassium carbonate. The reaction is typically carried out at 0°C for 2 hours, followed by extraction with dichloromethane and purification by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up from laboratory to industrial scale, and ensuring cost-effectiveness, would apply.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9-methyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted purines, depending on the nucleophile used. For example, reaction with an amine would yield an amino-substituted purine derivative.
Scientific Research Applications
2-chloro-9-methyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its interactions with nucleic acids and proteins.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-9-methyl-9H-purine
- 2,6-dichloro-9-methyl-9H-purine
- 6-chloro-9-isopropyl-9H-purine
- 2,6-dichloro-9-propyl-9H-purine
Uniqueness
2-chloro-9-methyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with mTOR kinase sets it apart from other purine derivatives, making it a valuable compound for research in cancer biology and drug development .
Properties
IUPAC Name |
2-chloro-9-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVDDOZWEOPXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428064 | |
| Record name | 2-chloro-9-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-73-8 | |
| Record name | 2-chloro-9-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-9-methyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


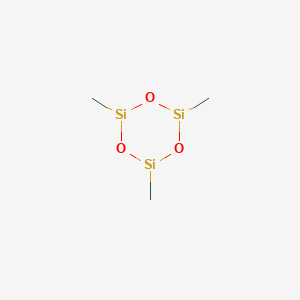

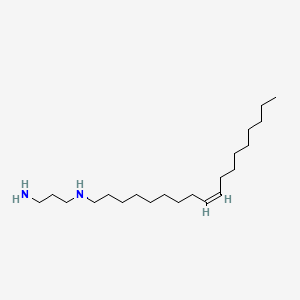
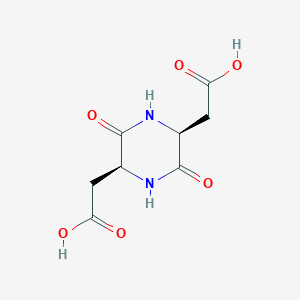
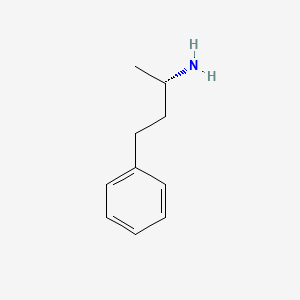
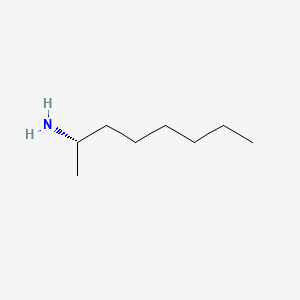

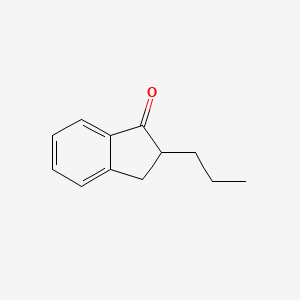
![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B1588234.png)
![[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate](/img/structure/B1588235.png)
